molecular formula C11H11ClN2 B13689601 4-Amino-2-chloro-5,8-dimethylquinoline

4-Amino-2-chloro-5,8-dimethylquinoline

Cat. No.: B13689601
M. Wt: 206.67 g/mol
InChI Key: NWFCOZQWXHYAGZ-UHFFFAOYSA-N
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Description

4-Amino-2-chloro-5,8-dimethylquinoline is a heterocyclic aromatic compound with the molecular formula C11H11ClN2. It is a derivative of quinoline, which is a nitrogen-containing compound known for its wide range of applications in medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-chloro-5,8-dimethylquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-5,8-dimethylquinoline with ammonia or an amine source to introduce the amino group at the 4-position. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-chloro-5,8-dimethylquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction of the nitro group (if present) can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation: Hydrogen peroxide in acetic acid or peracetic acid.

    Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted quinoline derivatives.

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of aminoquinoline derivatives.

Scientific Research Applications

4-Amino-2-chloro-5,8-dimethylquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antimalarial agent.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as malaria and cancer.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2-chloro-5,8-dimethylquinoline involves its interaction with specific molecular targets. In the case of its antimalarial activity, the compound is believed to interfere with the heme detoxification pathway in the malaria parasite, leading to the accumulation of toxic heme and subsequent parasite death. The compound may also interact with DNA and other cellular components, disrupting essential biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5,8-dichloro-2-methylquinoline
  • 4-Amino-6,8-dichloro-2-methylquinoline
  • 4-Amino-7,8-dichloro-2-methylquinoline

Uniqueness

4-Amino-2-chloro-5,8-dimethylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and chloro groups at specific positions on the quinoline ring enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H11ClN2

Molecular Weight

206.67 g/mol

IUPAC Name

2-chloro-5,8-dimethylquinolin-4-amine

InChI

InChI=1S/C11H11ClN2/c1-6-3-4-7(2)11-10(6)8(13)5-9(12)14-11/h3-5H,1-2H3,(H2,13,14)

InChI Key

NWFCOZQWXHYAGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=NC2=C(C=C1)C)Cl)N

Origin of Product

United States

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